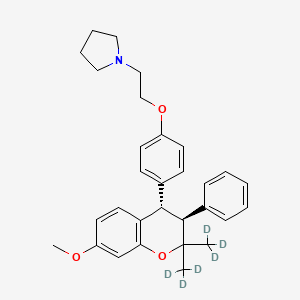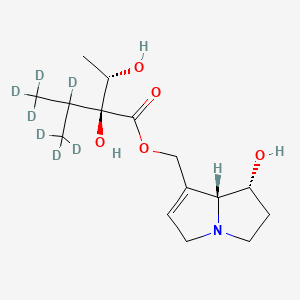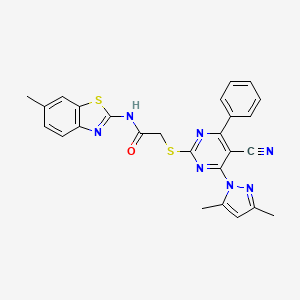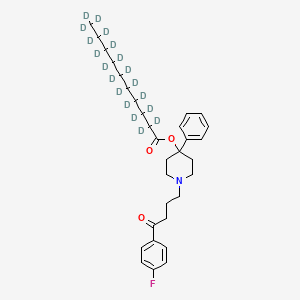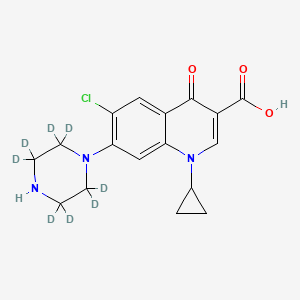![molecular formula C12H19NO2 B12418806 2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4](/img/structure/B12418806.png)
2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4 is a deuterated analog of a phenolic compound. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry. The compound has a molecular formula of C12H15D4NO2 and a molecular weight of 213.31 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4 typically involves the deuteration of the corresponding non-deuterated compound. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require the presence of a catalyst, such as palladium on carbon, and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound is generally limited due to its specialized use in research. the methods employed in its synthesis can be scaled up for larger batch production if necessary. The key steps involve the preparation of the non-deuterated precursor, followed by deuteration under controlled conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4 undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted phenolic compounds.
Aplicaciones Científicas De Investigación
2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a stable isotope-labeled compound for tracing reaction pathways and studying reaction mechanisms.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, making it a valuable tool for studying enzyme-catalyzed reactions and metabolic processes. The compound’s effects are mediated through its interaction with enzymes, receptors, and other biomolecules, leading to changes in cellular functions and biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol
- 2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d3
- 2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d5
Uniqueness
2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4 is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic and kinetic studies. This makes it a valuable tool for researchers seeking to understand complex biochemical processes and develop new therapeutic agents .
Propiedades
Fórmula molecular |
C12H19NO2 |
|---|---|
Peso molecular |
213.31 g/mol |
Nombre IUPAC |
2-methoxy-4-[1,1,2,2-tetradeuterio-2-(propan-2-ylamino)ethyl]phenol |
InChI |
InChI=1S/C12H19NO2/c1-9(2)13-7-6-10-4-5-11(14)12(8-10)15-3/h4-5,8-9,13-14H,6-7H2,1-3H3/i6D2,7D2 |
Clave InChI |
KILDIXVMORLKNX-KXGHAPEVSA-N |
SMILES isomérico |
[2H]C([2H])(C1=CC(=C(C=C1)O)OC)C([2H])([2H])NC(C)C |
SMILES canónico |
CC(C)NCCC1=CC(=C(C=C1)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-5-deuterio-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol](/img/structure/B12418727.png)
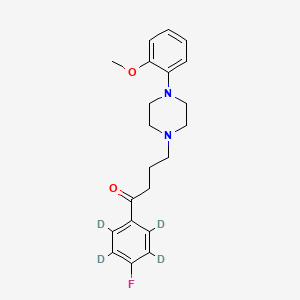


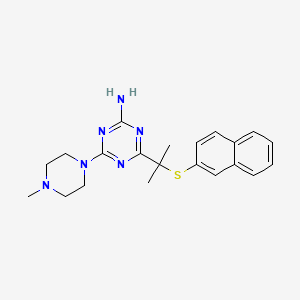
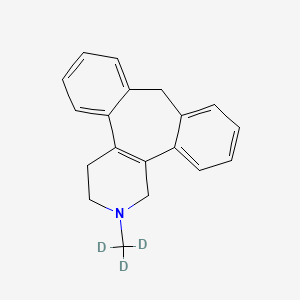
![[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;chloride](/img/structure/B12418765.png)
